molecular formula C18H33NO3S B14488377 1-Dodecylpyridin-1-ium methanesulfonate CAS No. 63274-79-3

1-Dodecylpyridin-1-ium methanesulfonate

Cat. No.: B14488377
CAS No.: 63274-79-3
M. Wt: 343.5 g/mol
InChI Key: IQKAIDAQZFXDEZ-UHFFFAOYSA-M
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Description

1-Dodecylpyridin-1-ium methanesulfonate is an organic compound with the molecular formula C18H33NO3S. It is a quaternary ammonium salt, where the pyridine nitrogen is substituted with a dodecyl group and paired with a methanesulfonate anion. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium methanesulfonate can be synthesized through the quaternization of pyridine with 1-bromododecane, followed by anion exchange with methanesulfonate. The reaction typically involves heating pyridine with 1-bromododecane at reflux for several hours to form 1-dodecylpyridinium bromide. This intermediate is then treated with methanesulfonic acid or a methanesulfonate salt to exchange the bromide anion with methanesulfonate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same quaternization and anion exchange reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecylpyridin-1-ium methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the methanesulfonate anion.

    Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-dodecylpyridinium hydroxide.

Scientific Research Applications

1-Dodecylpyridin-1-ium methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-dodecylpyridin-1-ium methanesulfonate is primarily based on its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the pyridinium and methanesulfonate groups interact with polar environments. This amphiphilic nature allows it to reduce surface tension and disrupt cell membranes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Properties

CAS No.

63274-79-3

Molecular Formula

C18H33NO3S

Molecular Weight

343.5 g/mol

IUPAC Name

1-dodecylpyridin-1-ium;methanesulfonate

InChI

InChI=1S/C17H30N.CH4O3S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h11,13-14,16-17H,2-10,12,15H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

IQKAIDAQZFXDEZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.CS(=O)(=O)[O-]

Origin of Product

United States

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